6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a pyridine ring, and an aminoethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride typically involves multiple steps, including the formation of the benzodiazole and pyridine rings, followed by the introduction of the aminoethyl group. Common synthetic routes may involve:
Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Introduction of Aminoethyl Group: This step can be performed using reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the benzodiazole or pyridine rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Imines, nitriles.
Reduction: Hydrogenated benzodiazole or pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its aminoethyl group can facilitate binding to biological targets.
Medicine
Potential medical applications include its use as a precursor for drug development. The compound’s structure suggests it could interact with specific biological pathways, making it a candidate for therapeutic research.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action for 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole and pyridine rings can facilitate binding to specific sites, while the aminoethyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamide trihydrochloride
- 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-ethylpyridine-3-carboxamide trihydrochloride
Uniqueness
The unique combination of the benzodiazole and pyridine rings, along with the aminoethyl group, distinguishes 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride from similar compounds. This structure provides specific reactivity and binding properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C17H22Cl3N5O |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
6-[[2-(2-aminoethyl)benzimidazol-1-yl]methyl]-N-methylpyridine-3-carboxamide;trihydrochloride |
InChI |
InChI=1S/C17H19N5O.3ClH/c1-19-17(23)12-6-7-13(20-10-12)11-22-15-5-3-2-4-14(15)21-16(22)8-9-18;;;/h2-7,10H,8-9,11,18H2,1H3,(H,19,23);3*1H |
InChI Key |
NWOUMSLFAYEXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)CN2C3=CC=CC=C3N=C2CCN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.